N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Overview
Description
“N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide” is an alkaloid that is a carbotricyclic compound. It comprises a 5,6,7,9-tetrahydrobenzo[a]heptalene ring having four methoxy substituents at the 1-, 2-, 3- and 10-positions, an oxo group at the 9-position, and an acetamido group at the 7-position . It has been isolated from plants belonging to the genus Colchicum .
Synthesis Analysis
The chemical name of this compound is "N-[(7S,12aP)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (conformational isomer) (as per EP)" . The synthesis of this compound is not explicitly mentioned in the sources.Molecular Structure Analysis
The molecular formula of this compound is C22H25NO6 . The exact mass of this compound is 431.14025869 g/mol . The compound belongs to the class of organic compounds known as tropones, which are compounds containing a tropone ring, a cycloheptatrienone ring bearing a ketone group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 431.5 g/mol . Other specific physical and chemical properties are not detailed in the sources.Scientific Research Applications
Chiroptical Properties in Colchicine Regioisomers
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide is related to colchicine regioisomers, specifically pseudocolchicine and neocolchicine. These compounds exhibit notable chiroptical properties, contributing to the understanding of the electronic spectral behavior of colchicinoids (Cavazza, Zandomeneghi, & Pietra, 2002).
Degradation Studies
The compound is structurally similar to thiocolchicoside, which has been subjected to forced degradation studies. Understanding the degradation products of such compounds is crucial for assessing their stability under various stress conditions (Del Grosso Erika, Silvio, & Grosa Giorgio, 2012).
Role in Chromosome Doubling
In plant breeding programs, especially in wheat, compounds similar to this compound are used for chromosome doubling in microspore-derived plantlets and calli. This process is integral to haploid breeding programs (Hassawi & Liang, 1991).
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry and drug design. The structural features of such compounds are key to their pharmacological activities (Yu et al., 2014).
Antimicrobial and Antifungal Activities
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. The chemical modifications in these derivatives can significantly enhance their bioactivity, making them potential candidates for pharmaceutical applications (Shams, Mohareb, Helal, & Mahmoud, 2011).
Anti-inflammatory Activity
Related acetamide compounds have been synthesized and assessed for their anti-inflammatory activities. These studies contribute to the development of new therapeutic agents for treating inflammation-related disorders (Sunder & Maleraju, 2013).
Mechanism of Action
Target of Action
The primary target of Colchicine is the protein tubulin . Tubulin is a globular protein and is the main component of microtubules in the cell. These microtubules are crucial for various cellular processes including maintenance of cell shape, signaling, division, migration, and cellular transport .
Mode of Action
Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . By binding to tubulin, Colchicine prevents the polymerization of tubulin into microtubules . This disruption of microtubule assembly leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .
Biochemical Pathways
Colchicine affects several biochemical pathways. It inhibits neutrophil chemotaxis, adhesion, and superoxide production . It also inhibits the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome and interleukin (IL)1β processing and release . These actions result in the suppression of inflammation, which is beneficial in conditions like gout and familial Mediterranean fever .
Pharmacokinetics
Colchicine is a tricyclic, lipid-soluble alkaloid that is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . The oral bioavailability of Colchicine is approximately 50% , and it has a narrow therapeutic index .
Result of Action
The molecular and cellular effects of Colchicine’s action include the attenuation of neutrophil adhesion and migration, the inhibition of inflammatory mediator release, and the modulation of innate immunity . These effects lead to the suppression of inflammation and provide relief in conditions like gout and familial Mediterranean fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Colchicine. For instance, the presence of other drugs can affect the metabolism of Colchicine, as it is metabolized by cytochrome 3A4, which can be inhibited by many drugs, leading to Colchicine intoxication when given concomitantly . Therefore, caution should be exercised when such medications are added. Furthermore, the efficacy of Colchicine can be affected by the patient’s liver and kidney functions .
Biochemical Analysis
Biochemical Properties
(R/S)-Colchicine interacts with various enzymes, proteins, and other biomolecules. Its primary target is tubulin, a globular protein that is the main constituent of microtubules in cells . (R/S)-Colchicine binds to the β-tubulin subunit of microtubules, preventing their polymerization and leading to the disruption of the microtubule network within the cell . This interaction inhibits mitosis, cell division, and other cellular processes that rely on the microtubule network .
Cellular Effects
The effects of (R/S)-Colchicine on cells are primarily due to its impact on the microtubule network. By disrupting microtubule dynamics, (R/S)-Colchicine can inhibit cell division, alter cell shape, and impact intracellular transport . It can also influence cell signaling pathways and gene expression, particularly those related to cell cycle progression and apoptosis .
Molecular Mechanism
The molecular mechanism of action of (R/S)-Colchicine involves its binding to the β-tubulin subunit of microtubules. This binding prevents the addition of further tubulin dimers, thereby inhibiting the polymerization of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest, changes in cell morphology, and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (R/S)-Colchicine can change over time. Initially, cells exposed to (R/S)-Colchicine may show alterations in shape and reduced motility due to the disruption of the microtubule network . Over longer periods, (R/S)-Colchicine can induce cell cycle arrest and apoptosis . The compound is relatively stable, but it may undergo some degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of (R/S)-Colchicine can vary with dosage. At low doses, (R/S)-Colchicine primarily disrupts microtubule dynamics, leading to alterations in cell shape and function . At higher doses, it can induce cell cycle arrest and apoptosis, and may also cause adverse effects such as gastrointestinal upset and bone marrow suppression .
Metabolic Pathways
(R/S)-Colchicine is metabolized primarily in the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . The metabolic pathways of (R/S)-Colchicine involve demethylation and deacetylation reactions, leading to the formation of several metabolites .
Transport and Distribution
(R/S)-Colchicine is distributed throughout the body after absorption, with high concentrations found in leukocytes and the liver . It is transported into cells via passive diffusion, and its distribution within cells is influenced by its binding to tubulin .
Subcellular Localization
Within cells, (R/S)-Colchicine localizes primarily to the cytoplasm due to its binding to tubulin . It can also be found in the nucleus, where it may influence gene expression . The subcellular localization of (R/S)-Colchicine can impact its activity and function, with effects on cell shape, division, and intracellular transport .
Properties
IUPAC Name |
N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274387, DTXSID80859058 | |
Record name | Colchine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Colchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.76e-02 g/L | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action of colchicine has not been fully established, however likely occurs via the downstream inhibition of inflammation caused by tubulin disruption. Studies have implied that that colchicine causes disruption of the inflammasome complex that is present in both monocytes and neutrophils, which normally leads to the activation of interleukin-1, an important mediator of inflammation. In addition to the above actions, colchicine acts to interfere with pathways including neutrophil adhesion and recruitment, superoxide production, the RhoA/Rho effector kinase (ROCK) pathway, as well as a type of nuclear factor κΒ (NF-κΒ) pathway, reducing inflammation. On a molecular level, colchicine can be described as an anti-mitotic drug, blocking the mitotic activity cells in the metaphase part of the cell cycle. Specifically, colchicine binds to tubulin, forming complexes that bind to microtubules. This stops their elongation. At low concentrations, colchicine stops microtubule growth and, at elevated concentrations, colchicine causes the depolymerization of microtubules. | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54192-66-4, 64-86-8, 209810-38-8 | |
Record name | N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54192-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Colchine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Colchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-160, 156 °C | |
Record name | Colchicine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Colchicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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